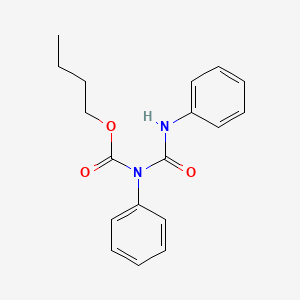

Butyl phenyl(phenylcarbamoyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

21367-12-4 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

butyl N-phenyl-N-(phenylcarbamoyl)carbamate |

InChI |

InChI=1S/C18H20N2O3/c1-2-3-14-23-18(22)20(16-12-8-5-9-13-16)17(21)19-15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3,(H,19,21) |

InChI Key |

KUVSPACEZCUKGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Phenyl Phenylcarbamoyl Carbamate and Analogous Carbamate Frameworks

Direct Carbamate (B1207046) Formation Reactions

Direct methods for the formation of the carbamate linkage are often favored for their efficiency and atom economy. These approaches typically involve the reaction of an alcohol with a suitable nitrogen-containing electrophile.

A primary and widely employed method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. organic-chemistry.orgnih.gov This reaction is generally efficient and proceeds under mild conditions to yield the corresponding carbamate. The nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate group leads to the formation of the carbamate linkage. nih.gov

The synthesis of a compound closely related to the target molecule, 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, has been reported. nih.gov In this synthesis, the reaction of phenyl isocyanate with 2-aminobutanol would likely proceed to form a urea (B33335) linkage first, followed by reaction with another equivalent of phenyl isocyanate at the hydroxyl group to form the carbamate. While the specific synthesis of Butyl phenyl(phenylcarbamoyl)carbamate is not detailed, a plausible route would involve the reaction of butyl carbamate with phenyl isocyanate. This reaction would form an allophanate, a class of compounds characterized by the R-NH-CO-NR'-CO-OR'' structure. rsc.org

Alternatively, carbamoyl (B1232498) chlorides can be used in place of isocyanates. nih.gov The reaction of an alcohol with a carbamoyl chloride, typically in the presence of a base to neutralize the liberated hydrochloric acid, provides the desired carbamate. However, the use of carbamoyl chlorides can be limited by their moisture sensitivity and the hazardous nature of their precursor, phosgene (B1210022). nih.gov

| Alcohol | Isocyanate/Carbamoyl Chloride | Product | Reference |

|---|---|---|---|

| Butanol | Phenyl Isocyanate | Butyl phenylcarbamate | organic-chemistry.orgnih.gov |

| Ethanol | Methyl Isocyanate | Ethyl N-methylcarbamate | organic-chemistry.orgnih.gov |

| Phenol (B47542) | N,N-Dimethylcarbamoyl chloride | Phenyl N,N-dimethylcarbamate | nih.gov |

In recent years, the use of carbon dioxide (CO2) as a C1 source for chemical synthesis has garnered significant attention due to its abundance and non-toxic nature. nih.gov Carbamates can be synthesized through the fixation of CO2 with an amine and an alcohol. This process often requires a catalyst and dehydrating agent to proceed efficiently. nih.gov The reaction of an amine with CO2 forms a carbamic acid intermediate, which can then be esterified with an alcohol to yield the carbamate. nih.gov

Derivatives of carbonic acid, such as dialkyl carbonates, can also serve as carbonyl sources for carbamate synthesis. The reaction of an amine with a dialkyl carbonate, often catalyzed by a base, can produce carbamates through a transesterification-like process.

Transcarbamoylation, or the exchange of the alkoxy group of a carbamate with another alcohol, is another viable method for synthesizing different carbamates. This equilibrium-driven process is typically catalyzed by acids or bases. For instance, a readily available carbamate can be reacted with a less volatile or more valuable alcohol to shift the equilibrium towards the desired product. Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to be an effective method. organic-chemistry.org

Multi-Step Synthetic Strategies and Convergent Approaches

More complex carbamate-containing molecules often necessitate multi-step synthetic sequences. These strategies may involve the use of protecting groups or the interconversion of other functional groups into the desired carbamate linkage.

Carbamates are extensively used as protecting groups for amines in organic synthesis due to their stability under a wide range of reaction conditions and the availability of various methods for their selective removal. rsc.org Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The introduction of these groups involves the reaction of an amine with an appropriate chloroformate or dicarbonate (B1257347). While not a direct synthesis of the final carbamate product, this strategy is crucial in the synthesis of complex molecules where the amine functionality needs to be masked during other chemical transformations.

Carbamate functionalities can also be generated through the interconversion of other functional groups. One notable example is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate upon heating. organic-chemistry.org The in-situ generated isocyanate can be trapped with an alcohol to afford the corresponding carbamate. This method is particularly useful for accessing carbamates from readily available carboxylic acids.

Another approach involves the Hofmann rearrangement of amides, where an amide is treated with bromine and a base to yield an isocyanate, which can then be reacted with an alcohol to form a carbamate. The Lossen rearrangement of hydroxamic acids also produces an isocyanate intermediate that can be trapped by an alcohol. organic-chemistry.org

| Starting Material | Key Intermediate | Reagents | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Isocyanate | 1. SOCl2, NaN3; 2. Heat; 3. R'OH | Carbamate | organic-chemistry.org |

| Amide | Isocyanate | Br2, NaOH, R'OH | Carbamate | organic-chemistry.org |

| Hydroxamic Acid | Isocyanate | 1. Ac2O or SOCl2; 2. Heat; 3. R'OH | Carbamate | organic-chemistry.org |

Chemo- and Regioselective Considerations in Carbamate Bond Formation

The synthesis of complex molecules containing multiple functional groups necessitates precise control over reaction selectivity. In carbamate bond formation, chemoselectivity—the preferential reaction of one functional group over others—and regioselectivity—the control of reaction at a specific position—are paramount.

Computational studies on reactions involving Rh(II)-azavinylcarbenes with carbamates and amides highlight the factors governing chemoselectivity between N-H and C=O groups. nih.gov For primary carbamates, the greater nucleophilicity of the N-H group, coupled with hydrogen bonding interactions, favors N-H addition. nih.gov However, for secondary carbamates and amides, a competition between N-H and C=O addition exists. Steric hindrance plays a crucial role; less hindered secondary carbamates tend to undergo N-H addition, while a switch to C=O addition is observed for more sterically hindered substrates. nih.gov

The chemoselective reactivity of phenylcarbamates (Phoc) also depends on the substitution at the nitrogen atom. Phoc carbamates derived from primary amines are reactive towards forming ureas via an isocyanate intermediate, following an E1cb-type mechanism. nih.gov In contrast, those derived from secondary amines are more stable and react under more drastic conditions. nih.gov This difference in reactivity allows for the selective transformation of a primary amine-derived carbamate in the presence of a secondary one. nih.gov

Regioselectivity can be achieved in the synthesis of cyclic carbamates from amino alcohols and carbon dioxide. This process, which can be viewed as an intramolecular backside SN2 reaction, proceeds with predictable regioselectivity and a complete inversion of configuration at the chiral center, ensuring high stereoselectivity. rsc.org In cases where a molecule possesses multiple reactive sites, such as diols, protecting groups can be employed to direct carbamation to a specific hydroxyl group, thereby achieving high regioselectivity. google.com

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of carbamates. Both organocatalysts and metal-based systems offer powerful tools for constructing the carbamate framework, including the N-aryl linkages present in this compound.

Organocatalysis in Stereoselective Carbamate Formation

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, enabling the creation of chiral molecules with high stereoselectivity. In the context of carbamate synthesis, chiral organocatalysts are particularly effective in reactions like the Michael addition of ketones to nitroolefins, yielding products with multiple stereogenic centers. arkat-usa.orgdoi.org

Pyrrolidine-based carbamate esters have been developed as efficient bifunctional organocatalysts. doi.orgresearchgate.net These catalysts operate through a proposed transition state where the carbamate functionality interacts with the nitroolefin via hydrogen bonding. doi.org This interaction controls the approach of the nitroolefin, allowing the enamine intermediate to attack from a specific face (Re-face), which ultimately determines the stereochemistry of the final product. doi.org The combination of steric factors and intermolecular hydrogen bonding leads to high yields, diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to >99% ee). doi.org The catalytic activity of these carbamate-based organocatalysts has been shown to surpass that of other systems in aqueous media, highlighting the beneficial role of water in enhancing both reaction rates and stereoselectivity. arkat-usa.org

Metal-Catalyzed Coupling Reactions for N-Arylation and Carbamate Construction

The formation of the N-aryl bond is a critical step in the synthesis of this compound and related structures. Transition metal-catalyzed cross-coupling reactions provide robust and versatile methods for this transformation. researchgate.net

Palladium Catalysis: Palladium-catalyzed systems are widely used for the synthesis of N-aryl carbamates. One efficient method involves the cross-coupling of aryl chlorides (ArCl) or aryl triflates (ArOTf) with sodium cyanate (B1221674) in the presence of an alcohol. researchgate.netmit.edu This reaction proceeds through the formation of an aryl isocyanate intermediate, which is then trapped by the alcohol to yield the desired carbamate. researchgate.net This methodology provides direct access to various carbamate protecting groups and other important precursors. mit.edu

Nickel Catalysis: Nickel-based catalysts offer a complementary approach, particularly for the amination of aryl carbamates. rsc.orgnih.gov Aryl carbamates, which are stable and often unreactive towards palladium catalysts, can serve as excellent electrophiles in nickel-catalyzed C-N bond formation. nih.gov The methodology is broad in scope, tolerating electron-rich, heterocyclic, and sterically hindered substrates. nih.gov This allows for the functionalization of an aromatic ring via the carbamate directing group prior to the cross-coupling event. rsc.org

Iron Catalysis: As an abundant, inexpensive, and non-toxic metal, iron has gained traction for catalytic cross-coupling. Iron-catalyzed alkylation of aryl carbamates with Grignard reagents provides a versatile method for constructing sp²–sp³ carbon-carbon bonds. nih.gov While primarily used for alkylation, the development of iron-catalyzed methods for C-N bond formation is a promising area, offering a more sustainable alternative to palladium and nickel. nih.gov

| Catalyst System | Substrates | Reaction Type | Key Features |

| Palladium | Aryl Chlorides, Aryl Triflates, Sodium Cyanate, Alcohols | Cross-coupling/Carbamation | Forms N-aryl carbamates via an isocyanate intermediate. researchgate.netmit.edu |

| Nickel | Aryl Carbamates, Amines | Amination/Cross-coupling | Effective for stable carbamate electrophiles; allows sequential functionalization. rsc.orgnih.gov |

| Iron | Aryl Carbamates, Alkyl Grignard Reagents | Alkylation/Cross-coupling | Inexpensive and non-toxic catalyst for C-C bond formation. nih.gov |

| Copper | (Hetero)aryl Chlorides, Potassium Cyanate, Alcohols | Cross-coupling/Carbamation | Utilizes broadly available substrates for N-(hetero)aryl carbamate synthesis. researchgate.net |

Phase-Transfer Catalysis in Related Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is highly relevant for alkylation reactions (C, N, O, and S-alkylation) that may be involved in the synthesis of carbamate analogues. crdeepjournal.orgresearchgate.net

The mechanism involves a phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide), which transports an anion (e.g., a deprotonated amide or alcohol) from the aqueous phase into the organic phase. crdeepjournal.orgnih.gov In the organic phase, the anion is more reactive and can readily undergo S_N2 reactions with an alkylating agent. crdeepjournal.orgacsgcipr.org

Key advantages of PTC include:

Milder Reaction Conditions: Often avoids the need for strong, hazardous bases and anhydrous solvents. nih.govacsgcipr.org

Enhanced Reactivity: Increases the nucleophilicity of anions in the organic phase.

Green Chemistry: Allows for the use of water and inorganic bases, and can sometimes be performed without any solvent, reducing environmental impact. acsgcipr.orgresearchgate.net

High Selectivity: PTC conditions can often lead to high selectivity for mono-alkylation over di-alkylation. crdeepjournal.org

This technique is applicable to a wide range of electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, making it a versatile tool for modifying carbamate precursors. nih.gov

Sustainable Synthesis Approaches for Carbamate Derivatives

The chemical industry is increasingly focused on developing sustainable and environmentally benign synthetic methodologies. For carbamate synthesis, this involves moving away from hazardous reagents like phosgene and its derivatives and utilizing renewable feedstocks and energy-efficient processes. rsc.orgnih.gov

A highly attractive alternative to phosgene is carbon dioxide (CO₂), which is abundant, non-toxic, and renewable. nih.gov Numerous methods have been developed for the synthesis of carbamates using CO₂ as a C1 source. One approach involves the reaction of amines and CO₂ to form a carbamate anion, which is then reacted with an electrophile like an alkyl halide. nih.govnih.gov Continuous-flow methodologies have been developed that utilize CO₂ and amines to form carbamates quickly and safely without the need for a catalyst, significantly reducing reaction times compared to batch processes. nih.gov

Another sustainable strategy focuses on the direct transformation of readily available starting materials. A novel method allows for the synthesis of carbamates directly from Boc-protected amines using only tert-butoxide lithium (t-BuOLi) as a base. rsc.orgresearchgate.net This approach completely avoids the use of toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.orgrsc.org The reaction is believed to proceed through an isocyanate intermediate and is scalable to the gram level, demonstrating its practical utility. rsc.orgresearchgate.net

These modern approaches represent significant advances over traditional methods such as the Hofmann, Curtius, and Lossen rearrangements, which often require harsh conditions or generate stoichiometric waste. nih.gov By focusing on catalyst efficiency and the use of benign reagents, the synthesis of carbamates can be achieved with greater economic and environmental viability. rsc.orgnih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Butyl Phenyl Phenylcarbamoyl Carbamate

Hydrolytic Stability and Carbamate (B1207046) Cleavage Pathways

The carbamate group is generally stable but susceptible to cleavage under specific conditions, most notably basic hydrolysis. The stability of aryl carbamates is influenced by the electronic properties of both the N-aryl and O-aryl substituents.

The alkaline hydrolysis of N-phenylcarbamates typically proceeds through a base-catalyzed elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. This process involves the initial deprotonation of the carbamate N-H proton by a base (e.g., hydroxide (B78521) ion) to form the conjugate base anion. This anion then undergoes a rate-determining elimination of the phenoxide leaving group to form a highly reactive phenyl isocyanate intermediate. The isocyanate is subsequently rapidly trapped by water to form an unstable carbamic acid, which decarboxylates to yield aniline (B41778) and carbon dioxide.

Studies on substituted phenyl N-phenylcarbamates have shown that the rate of hydrolysis is significantly influenced by the electronic nature of the phenoxide leaving group. Electron-withdrawing substituents on the O-phenyl ring accelerate the reaction by stabilizing the departing phenoxide anion, resulting in a large positive Hammett rho (ρ) value of +2.86 to +3.17. Conversely, substituents on the N-aryl ring have a smaller, compensatory effect on the rate. For carbamates with very poor leaving groups, the mechanism can shift from E1cB to a direct bimolecular nucleophilic acyl substitution (BAc2) by the hydroxide ion.

While alkaline hydrolysis is the dominant pathway, acid-catalyzed hydrolysis is generally not a significant mechanism for carbamates because the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms reduces the basicity of the carbonyl oxygen, making its protonation less favorable. Neutral hydrolysis can occur but is typically much slower than base-mediated pathways within the pH range commonly found in the environment. Additionally, certain metal ions have been shown to trigger carbamate hydrolysis by coordinating to the ligand, thereby activating it for cleavage.

Selective Deprotection Methodologies for N-Phenylcarbamoyl Groups

The N-phenylcarbamoyl group is often employed as a protecting group for hydroxyl functions in organic synthesis, and its selective removal is crucial. Several methodologies have been developed to achieve this cleavage under mild conditions that preserve other sensitive functional groups.

One effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) at room temperature. This system achieves selective deprotection to yield the corresponding alcohol without affecting other common protecting groups. The reaction is believed to proceed via N-nitrosation of the carbamate, which activates the carbonyl group for subsequent cleavage.

Another mild and efficient reagent for cleaving carbamates is tetra-n-butylammonium fluoride (B91410) (TBAF) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The mechanism is consistent with the base-catalyzed E1cB pathway, where the fluoride ion acts as a base to deprotonate the N-H group. This generates an isocyanate intermediate, which can then be hydrolyzed by residual water to the free amine or, depending on the substrate's nucleophilicity and concentration, can be trapped by another molecule of the liberated amine to form a symmetrical urea (B33335). The outcome (amine vs. urea) is influenced by the steric and electronic properties of the amine; for instance, bulky groups like tert-butyl favor amine formation, whereas less hindered primary amines can lead to the urea as the major product.

| Reagent System | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) & Tetra-n-butylammonium nitrite (Bu₄NNO₂) | Pyridine | Room Temp. | Mild conditions; selective over other protecting groups. | |

| Tetra-n-butylammonium fluoride (TBAF) | THF | Reflux | Mild, non-hydrolytic conditions; outcome (amine vs. urea) is substrate-dependent. | |

| Diethylenetriamine | - | - | Chemoselective cleavage of unactivated carbamates without additional catalysts. | |

| 2-Mercaptoethanol & K₃PO₄ | DMA | 75 °C | Effective for Cbz, Alloc, and methyl carbamates; suitable for sensitive substrates. |

Oxidative Transformations of the Carbamate Scaffold

Direct oxidative transformations of the stable carbamate moiety itself are not commonly reported. However, oxidative reactions can be employed in the synthesis of the carbamate scaffold. An example is the iron(II) bromide-catalyzed oxidative cross-dehydrogenative coupling (CDC) reaction between phenols and formamides. This method provides a direct route to phenyl carbamates by forming the C–O bond through an oxidative process, demonstrating the scaffold's accessibility via oxidation of simpler precursors.

Nucleophilic and Electrophilic Substitution Reactions on Carbamate Moieties

The carbamate moiety exhibits dual reactivity. The carbonyl carbon is an electrophilic center susceptible to nucleophilic attack, while the entire group can act as a powerful directing group in electrophilic aromatic substitution on an attached phenyl ring.

The electrophilicity of the carbonyl carbon is the basis for the hydrolysis and deprotection reactions discussed previously, which often proceed via a BAc2 mechanism (bimolecular acyl substitution) or an E1cB pathway that involves nucleophilic attack on an isocyanate intermediate.

The carbamate group, particularly the N,N-dialkylcarbamoyl group, is an effective directed ortho-metalation (DoM) group. When attached to an aromatic ring, it can direct strong bases like organolithium reagents to deprotonate the ortho position selectively. This generates a stabilized ortho-lithiated aryl species, which can then react with various electrophiles to introduce substituents specifically at the position adjacent to the carbamate-bearing carbon. This reaction is a cornerstone of the anionic Snieckus-Fries rearrangement.

Intramolecular Rearrangements and Cyclization Reactions

Aryl carbamates are known to undergo significant intramolecular rearrangement reactions, with the Snieckus-Fries and Photo-Fries rearrangements being the most prominent.

The anionic Snieckus-Fries rearrangement is a thermal reaction that occurs under strongly basic conditions. It begins with the ortho-lithiation of an aryl carbamate using a strong base like lithium diisopropylamide (LDA) or sodium diisopropylamide (NaDA). The resulting ortho-lithiated intermediate then undergoes an intramolecular nucleophilic acyl transfer, where the anionic carbon attacks the carbamate's carbonyl carbon. This rearrangement yields an ortho-hydroxyaryl amide upon aqueous workup. The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on the steric bulk of the carbamate and substituents on the aryl ring.

The photo-Fries rearrangement , in contrast, is a photochemical reaction initiated by UV light. It proceeds via a radical mechanism. Upon photoexcitation, the C–O or C–N bond of the carbamate homolytically cleaves, generating a radical pair (e.g., a phenoxy radical and a carbamoyl (B1232498) radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the aromatic ring to form hydroxyaryl amides or aminoaryl esters, respectively. Products resulting from the escape of radicals from the solvent cage, such as the parent phenol (B47542) or aniline, are also observed.

| Reaction | Conditions | Mechanism | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|---|

| Anionic Snieckus-Fries Rearrangement | Strong base (e.g., LDA, NaDA), low temperature | Ionic (nucleophilic acyl substitution) | ortho-Lithiated aryl carbamate | ortho-Hydroxyaryl amides | |

| Photo-Fries Rearrangement | UV light | Radical | Radical pair in solvent cage | ortho- and para-Substituted products, parent phenol/aniline |

Photochemical Reactivity and Light-Induced Transformations

Beyond the photo-Fries rearrangement, carbamates exhibit other photochemical reactivities. The core process in many of these transformations is the absorption of UV light, leading to an excited state that undergoes bond cleavage. The primary photochemical event is often the homolytic cleavage of the ester (ArO–CO) or amide (N–CO) bond.

For instance, the photolysis of ethyl N-phenylcarbamate results in products from both photo-Fries rearrangement (ethyl o-aminobenzoate and ethyl p-aminobenzoate) and bond cleavage (aniline). The distribution of these products can be dependent on the concentration of the starting material, suggesting that intermolecular processes or aggregations can influence the reaction pathway.

Specialized carbamates, such as α-keto carbamates, are designed as photolabile protecting groups. These compounds undergo near-quantitative photocleavage upon UV irradiation to release a free amine and a cyclized byproduct (e.g., a substituted benzo[b]furan). The efficiency of this photocleavage is dependent on the wavelength of light used, correlating with the UV absorbance of the keto chromophore. These light-induced transformations highlight the utility of the carbamate scaffold in designing photosensitive materials and protecting groups.

Advanced Spectroscopic and Structural Characterization of Butyl Phenyl Phenylcarbamoyl Carbamate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation. For 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, the IR spectrum provides clear evidence for its key structural components. nih.gov Specific absorption bands confirm the presence of its aromatic and aliphatic moieties, as well as the distinct carbonyl groups of the urea (B33335) and carbamate (B1207046) functions. nih.gov

The spectrum shows characteristic peaks for C=C stretching within the phenyl rings at 1593 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations are observed as two distinct bands: one at 1635 cm⁻¹ corresponding to the urea portion of the molecule, and another at 1704 cm⁻¹ for the carbamate group. nih.gov The aliphatic C-H stretching of the butyl group is identified in the 2936–2969 cm⁻¹ region, while the aromatic C-H stretching is observed at 3088 cm⁻¹. nih.gov

Table 1: Infrared (IR) Spectroscopy Data for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate nih.gov

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1593 | C=C (Aromatic) |

| 1635 | C=O (Urea) |

| 1704 | C=O (Carbamate) |

| 2936–2969 | C-H (Aliphatic) |

| 3088 | C-H (Aromatic) |

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure

X-ray diffraction crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org This method has been applied to 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, yielding detailed information about its three-dimensional structure, bond lengths, and bond angles. nih.gov The compound crystallizes in the monoclinic system. nih.gov

Table 2: Crystal Data and Structure Refinement for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₂₁N₃O₃ |

| Formula weight | 327.38 |

| Crystal system | Monoclinic |

| a (Å) | 10.722 (5) |

| b (Å) | 22.297 (3) |

| c (Å) | 9.109 (3) |

| β (°) | 123.570 (6) |

| Volume (ų) | 1814.5 (11) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate is primarily governed by hydrogen bonding. nih.gov In the crystal lattice, adjacent molecules are interconnected by N—H⋯O hydrogen bonds, forming a chain-like structure along the c-axis. nih.gov These interactions create parallel C(4) and R²₁(6) ring motifs, which are common patterns in crystal engineering. nih.gov

Torsion Angle and Dihedral Angle Analysis in the Solid State

The conformation of the molecule in the solid state is defined by its torsion and dihedral angles. For 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, a key feature is the orientation of the two terminal phenyl rings, which are nearly perpendicular to each other, with a dihedral angle of 86.3 (5)°. nih.gov This orientation minimizes steric hindrance between the bulky aromatic groups.

Specific torsion angles within the molecule's backbone further define its three-dimensional shape. nih.gov These angles describe the rotation around specific single bonds and are crucial for understanding the molecule's conformational preferences in the crystalline form. nih.gov

Table 3: Selected Torsion Angles for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate nih.gov

| Torsion Angle | Value (°) |

|---|---|

| N1–C7–O2–C8 | 179.8 (5) |

| O2–C8–C9–N2 | 169.9 (4) |

| C9–N2–C12–N3 | -177.1 (6) |

| C8–C9–C10–C11 | -63.7 (8) |

Chiroptical Spectroscopy for Stereochemical Investigations (if applicable)

The synthesis of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate involves the precursor 2-aminobutan-1-ol. nih.gov This starting material possesses a chiral center. Consequently, the final product is also a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study the stereochemical properties of such molecules by measuring the differential absorption of left- and right-circularly polarized light.

This analysis provides information about the molecule's absolute configuration and its conformation in solution. While the compound is chiral, specific chiroptical spectroscopy studies for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate were not identified in the surveyed literature. Such an investigation would be a valuable next step in fully characterizing its stereochemical nature.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate |

Computational and Theoretical Chemistry Studies on Butyl Phenyl Phenylcarbamoyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of Butyl phenyl(phenylcarbamoyl)carbamate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. For a flexible molecule like this compound, exploring this landscape is crucial to identify the most stable conformers.

The process typically begins with a conformational search to generate a wide range of possible structures. These initial geometries are then optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d,p), to find the local and global energy minima on the potential energy surface. The optimized geometries represent the most probable shapes the molecule will adopt.

For analogous carbamates, studies have revealed that the planarity of the carbamate (B1207046) group is a key feature due to the delocalization of π-electrons across the O=C-N backbone. The relative orientations of the butyl and phenyl groups would be expected to give rise to several low-energy conformers.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | C-O-C-N: ~180, O=C-N-C: ~0 |

| 2 | 0.75 | C-O-C-N: ~60, O=C-N-C: ~0 |

| 3 | 1.23 | C-O-C-N: ~-60, O=C-N-C: ~180 |

| 4 | 2.15 | C-O-C-N: ~180, O=C-N-C: ~180 |

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can help in the assignment of experimental IR bands to specific molecular vibrations. For this compound, characteristic peaks would be expected for the C=O stretching, N-H bending, and C-N stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecule's connectivity and conformational state in solution.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (carbamate) | 1725 cm⁻¹ | ~1700-1730 cm⁻¹ |

| IR: C=O Stretch (urea) | 1680 cm⁻¹ | ~1660-1690 cm⁻¹ |

| IR: N-H Stretch | 3350 cm⁻¹ | ~3300-3400 cm⁻¹ |

| ¹H NMR: N-H Proton | 8.5 ppm | ~8.0-9.0 ppm |

| ¹³C NMR: C=O Carbon (carbamate) | 155 ppm | ~150-160 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would reveal how the molecule samples different conformations in a given solvent and at a specific temperature. This is particularly useful for understanding the flexibility of the butyl chain and the rotational freedom around the various single bonds. Furthermore, by simulating multiple molecules, one can study intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of another, which can influence the bulk properties of the material.

Mechanistic Studies of Reactions via Computational Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

To understand a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize transition state structures. By confirming that the transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction pathway, its identity can be verified.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial as it determines the reaction rate. For a reaction involving this compound, such as its thermal decomposition or hydrolysis, DFT would be used to compute the energies of the reactants, products, and the transition state to determine the reaction's feasibility.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Solvents can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions of this compound, performing calculations with different solvent models would reveal how the polarity of the solvent affects the stability of the reactants, transition state, and products. This information is vital for optimizing reaction conditions to achieve higher yields and selectivity. For instance, polar solvents might stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction.

Molecular Modeling and Docking Studies (focused on chemical interactions, excluding biological efficacy)

Molecular modeling and docking are powerful computational tools used to predict the conformation of a small molecule and its interactions with a target receptor or within a crystal lattice. These studies are fundamental in understanding the non-covalent interactions that govern molecular recognition and assembly. For carbamate derivatives, these interactions primarily include hydrogen bonding, π-π stacking, and van der Waals forces.

Key Chemical Interactions in Related Carbamate Structures:

Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl C=O groups), making it highly capable of forming strong hydrogen bonds. In a study on a carbamate Schiff base, intramolecular hydrogen bonds were observed to be crucial for molecular stabilization. benthamdirect.com Similarly, intermolecular N-H···O hydrogen bonds are a common feature in the crystal structures of phenylcarbamates, often leading to the formation of one-dimensional polymeric chains. nih.gov For this compound, it is expected that the two N-H protons and the three carbonyl oxygens would be primary sites for hydrogen bonding.

π-π Stacking and C-H···π Interactions: The presence of two phenyl rings in this compound suggests a high likelihood of π-π stacking and C-H···π interactions. These are important for the supramolecular architecture of aromatic compounds. benthamdirect.com In phenyl N-phenylcarbamate, the aromatic rings are oriented at a dihedral angle of 42.52°, and the crystal structure is stabilized by C-H···π interactions. nih.gov

Docking Studies on Analogous Compounds:

Molecular docking studies on various carbamate derivatives have been performed to understand their binding modes within the active sites of enzymes. For instance, in a study of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, docking was used to determine the probable binding modes in the active sites of Mycobacterium tuberculosis enoyl reductase and Candida albicans dihydrofolate reductase. researchgate.net Another study on tacrine-carbamate derivatives used covalent docking to elucidate the binding modes at the active sites of cholinesterase enzymes. nih.gov These studies typically reveal key amino acid residues that interact with the carbamate molecule, highlighting the importance of specific hydrogen bonds and hydrophobic interactions.

A representative molecular docking study on a carbamate derivative might yield data such as the following, illustrating the types of interactions and their energies.

| Ligand (Analogous Carbamate) | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | Butyrylcholinesterase | -9.8 | Trp82, Tyr332, Ser198 | π-π stacking, Hydrogen bond |

| tert-butyl (2-(benzamido)phenyl)carbamate | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |

Note: The data in this table is illustrative and based on findings for analogous compounds, not this compound itself. nih.gov

Application of Machine Learning in Chemical Space Exploration

The vastness of "chemical space"—the hypothetical space encompassing all possible molecules—makes its exhaustive exploration through experimental synthesis or high-throughput screening impractical. nih.govresearchgate.net Machine learning (ML) offers a powerful set of tools to navigate this space, predict molecular properties, and accelerate the discovery of new molecules with desired characteristics. nih.govnih.govresearch.google

Predicting Molecular Properties:

Machine learning models, particularly those based on graph neural networks, can learn the relationship between a molecule's structure and its properties (Quantitative Structure-Property Relationship, QSPR). nih.govchemrxiv.org For a molecule like this compound, ML models could be trained on datasets of known carbamates to predict various physicochemical properties. mdpi.com

Examples of Properties Predictable by Machine Learning:

| Property Category | Specific Property | Relevance |

| Physicochemical | Solubility | Important for formulation and biological availability. |

| Lipophilicity (logP) | Influences membrane permeability and distribution. | |

| Melting Point | A fundamental physical property for characterization. | |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Affects intermolecular interactions and solubility. | |

| This table illustrates the types of properties that can be predicted using machine learning for a given chemical structure. |

Generative Models for Chemical Space Exploration:

Beyond property prediction, generative ML models can be used to create novel molecular structures within a specific region of chemical space. researchgate.net For instance, a model could be trained on a library of bioactive carbamates and then used to generate new, previously unsynthesized carbamate derivatives. researchgate.net This approach allows for a targeted exploration of the chemical space around a known scaffold, such as the phenyl(phenylcarbamoyl)carbamate core.

The general workflow for such an exploration involves:

Data Curation: Assembling a dataset of known carbamates with their relevant properties.

Model Training: Using this dataset to train a deep neural network, often a recurrent neural network (RNN) or a variational autoencoder (VAE).

Generation of New Molecules: Sampling from the trained model to generate novel chemical structures.

Filtering and Validation: The generated molecules are then filtered based on predicted properties and chemical feasibility before being considered for synthesis.

While no specific machine learning models have been published for this compound, the methodologies are well-established and could be readily applied to explore its chemical neighborhood and predict its properties with a reasonable degree of accuracy, provided a suitable training dataset is available. research.googleupf.eduarxiv.org

Strategic Applications of Butyl Phenyl Phenylcarbamoyl Carbamate in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks

The dual functionality of butyl phenyl(phenylcarbamoyl)carbamate allows it to serve as a strategic intermediate in the synthesis of various organic molecules. Its structure provides a stable yet reactive platform for the introduction of key functional groups.

This compound is an effective precursor for the synthesis of substituted urea (B33335) derivatives. Phenyl carbamates, in general, are recognized as stable intermediates for preparing N,N'-substituted ureas. The reaction typically involves the aminolysis of the carbamate (B1207046), where an amine displaces the phenoxide leaving group. This process can be carried out under mild and neutral conditions, often using dimethyl sulfoxide (B87167) (DMSO) as a solvent at ambient temperatures, to generate the desired ureas in high yields. google.com This method is considered a safe and efficient alternative to traditional methods that use hazardous reagents like phosgene (B1210022) or isocyanates. google.com

While this compound itself is typically the product of sequential reactions, its structural components are representative of reagents used for regioselective synthesis. For instance, alkyl phenyl carbonates are employed for the selective protection of primary amines in the presence of secondary amines. kiku.dkresearchgate.net This chemoselectivity arises because primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for a controlled reaction. kiku.dk

The introduction of the phenylcarbamoyl group is commonly achieved through the reaction of an amine with phenyl isocyanate. vulcanchem.comnih.gov Therefore, the synthesis of the title compound likely involves a two-step process: first, the formation of a butyl phenylcarbamate, followed by a reaction with phenyl isocyanate to install the phenylcarbamoyl group on the nitrogen atom. vulcanchem.com The stability and defined reactivity of these precursor molecules allow for the precise and regioselective construction of complex structures containing these important functional moieties.

Advanced Catalyst and Reagent Design for Carbamate-Related Transformations

The synthesis and transformation of carbamates are often facilitated by specific catalysts and reagents designed to improve efficiency and selectivity. The formation of carbamate linkages, such as in the synthesis of this compound precursors, is frequently catalyzed by bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), which enhance the coupling efficiency. vulcanchem.com

In the context of transformations, reagents have been specifically designed for the cleavage of carbamate groups. As mentioned, tetra-n-butylammonium fluoride (B91410) (TBAF) has been identified as a versatile reagent for the deprotection of various carbamates, including phenyl carbamates, under mild conditions. lookchem.com Similarly, the development of the Bu₄NNO₂/Boc₂O system provides a highly selective method for cleaving N-phenylcarbamoyl groups, showcasing the ongoing innovation in reagent design for specific functional group manipulations. acs.org In more complex syntheses involving the coupling of carboxylic acids to form related amide and carbamate structures, reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are commonly employed. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Butyl phenyl(phenylcarbamoyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions using reagents like phenyl isocyanate derivatives. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (e.g., triethylamine, pyridine), and temperature (0–90°C). Optimization involves adjusting stoichiometry, reaction time (0.75–24 hours), and purification methods (e.g., column chromatography). For example, highlights the use of pyridine and potassium carbonate in THF at 0–25°C for efficient coupling . Contradictions in yield may arise from impurities in starting materials or incomplete removal of byproducts, necessitating rigorous analytical validation .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity (>97%), while lipophilicity (log k) can be determined via reversed-phase HPLC as described in . Differential Scanning Calorimetry (DSC) or melting point analysis (e.g., 103–106°C for tert-butyl analogs) ensures crystallinity .

Q. How should this compound be stored to ensure stability, and what factors influence its degradation?

- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability data from analogs (e.g., tert-butyl carbamates) suggest degradation occurs under strong acids/bases or prolonged exposure to light . Conflicting storage recommendations (e.g., room temperature vs. –20°C) highlight the need for stability studies under controlled conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). For example, shows that switching from 1,4-dioxane to THF reduces side reactions in carbamate formation . Contradictions in byproduct profiles (e.g., vs. 9) may stem from differences in purification techniques; orthogonal methods like preparative HPLC or recrystallization should be compared .

Q. How can computational methods assist in predicting the reactivity or mechanistic pathways of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for carbamate bond formation or hydrolysis. Tools like Retrosynthesis Analysis () leverage databases (e.g., Reaxys) to predict feasible pathways. For instance, emphasizes using PISTACHIO and BKMS_METABOLIC databases to validate synthetic routes . Molecular docking studies may also predict interactions with biological targets, though experimental validation is essential .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer : Scaling issues include solvent volume constraints and exothermic reactions. Continuous-flow reactors (mentioned in ) improve heat dissipation and mixing efficiency. For enantiomeric purity, chiral chromatography or asymmetric catalysis (e.g., tert-butyl carbamate derivatives in ) is critical . notes that industrial-scale synthesis requires rigorous in-process controls (e.g., real-time HPLC monitoring) to prevent racemization .

Key Considerations

- Contradictions : Storage recommendations vary (room temperature vs. –20°C); validate with accelerated stability studies .

- Advanced Tools : Use Retrosynthesis Analysis () and DFT modeling to streamline reaction design .

- Safety : Follow protocols in and for handling hazardous intermediates (e.g., wear P95 respirators, avoid inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.